Azetidine, 1-acetyl-3-chloro-

Description

BenchChem offers high-quality Azetidine, 1-acetyl-3-chloro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Azetidine, 1-acetyl-3-chloro- including the price, delivery time, and more detailed information at info@benchchem.com.

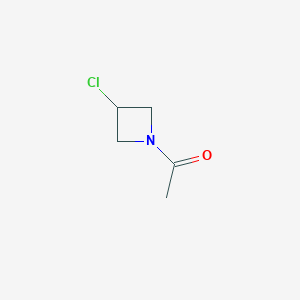

Structure

3D Structure

Properties

CAS No. |

179894-10-1 |

|---|---|

Molecular Formula |

C5H8ClNO |

Molecular Weight |

133.57 g/mol |

IUPAC Name |

1-(3-chloroazetidin-1-yl)ethanone |

InChI |

InChI=1S/C5H8ClNO/c1-4(8)7-2-5(6)3-7/h5H,2-3H2,1H3 |

InChI Key |

GHIRQJGODJTKEM-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N1CC(C1)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 1-acetyl-3-chloroazetidine: Structure, Properties, and Synthetic Insights for Drug Discovery

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive technical overview of 1-acetyl-3-chloroazetidine, a functionalized azetidine scaffold with significant potential in medicinal chemistry. As a Senior Application Scientist, the following sections will delve into its chemical structure, physicochemical properties, and plausible synthetic routes, grounded in established chemical principles and supported by spectroscopic data from closely related analogues. The content is structured to provide not just a recitation of facts, but a causal understanding of its chemical behavior and potential applications.

The Azetidine Scaffold: A Privileged Structure in Modern Drug Discovery

Azetidines, four-membered nitrogen-containing heterocycles, have emerged as crucial motifs in the design of novel therapeutics.[1] Their inherent ring strain and well-defined three-dimensional geometry offer a unique combination of structural rigidity and metabolic stability. This allows for precise control over the spatial orientation of substituents, enhancing receptor binding and improving pharmacokinetic profiles.[2] The incorporation of an azetidine ring can lead to improved solubility, reduced off-target effects, and overall enhanced drug-like properties.

Chemical Structure and Properties of 1-acetyl-3-chloroazetidine

The chemical structure of 1-acetyl-3-chloroazetidine features a central four-membered azetidine ring. The nitrogen atom is functionalized with an acetyl group, and one of the methylene carbons bears a chlorine atom at the 3-position.

Molecular Formula: C₅H₈ClNO

Molecular Weight: 133.58 g/mol

Structure:

Caption: Chemical structure of 1-acetyl-3-chloroazetidine.

Physicochemical Properties (Predicted and Inferred)

| Property | Predicted Value | Rationale |

| Physical State | Colorless to pale yellow oil or low-melting solid. | Small, polar organic molecules with similar molecular weights are often liquids or low-melting solids at room temperature. |

| Boiling Point | 150-200 °C (at atmospheric pressure) | The presence of polar functional groups (amide and chloro) will increase the boiling point compared to a non-polar molecule of similar size. |

| Solubility | Soluble in a wide range of organic solvents. | Expected to be soluble in solvents like dichloromethane, chloroform, ethyl acetate, and acetone. Limited solubility in non-polar solvents like hexanes. |

| Water Solubility | Moderately soluble. | The amide group can act as a hydrogen bond acceptor, imparting some water solubility. However, the overall non-polar character will limit extensive solubility. |

Spectroscopic Characterization (Predicted)

The structural features of 1-acetyl-3-chloroazetidine would give rise to characteristic signals in various spectroscopic analyses. These predictions are based on established chemical shift ranges and data from analogous compounds.[3][4][5]

1H NMR (400 MHz, CDCl3):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.5 - 4.8 | quintet | 1H | CH-Cl (at C3) |

| ~4.2 - 4.5 | m | 2H | CH₂ (at C2 & C4) |

| ~3.8 - 4.1 | m | 2H | CH₂ (at C2 & C4) |

| ~2.1 | s | 3H | COCH₃ |

13C NMR (100 MHz, CDCl3):

| Chemical Shift (δ, ppm) | Assignment |

| ~168 - 170 | C=O |

| ~55 - 60 | CH-Cl |

| ~50 - 55 | CH₂ |

| ~22 - 25 | COCH₃ |

Infrared (IR) Spectroscopy:

| Wavenumber (cm-1) | Functional Group Assignment |

| ~1650 - 1680 | C=O (amide) stretch |

| ~1350 - 1450 | C-N stretch |

| ~650 - 800 | C-Cl stretch |

Synthesis of 1-acetyl-3-chloroazetidine

A plausible and efficient synthesis of 1-acetyl-3-chloroazetidine would involve the N-acetylation of 3-chloroazetidine. The precursor, 3-chloroazetidine, can be obtained commercially as its hydrochloride salt.

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of 1-acetyl-3-chloroazetidine.

Detailed Experimental Protocol

Step 1: Neutralization of 3-Chloroazetidine Hydrochloride

-

Materials: 3-chloroazetidine hydrochloride, a suitable base (e.g., triethylamine or aqueous sodium hydroxide), an organic solvent (e.g., dichloromethane or diethyl ether), and a drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

-

Procedure:

-

Suspend 3-chloroazetidine hydrochloride in the chosen organic solvent.

-

Cool the suspension in an ice bath.

-

Slowly add a stoichiometric equivalent of the base. If using an aqueous base, perform a liquid-liquid extraction.

-

Stir the reaction mixture for 1-2 hours at room temperature.

-

If a solid precipitate (e.g., triethylamine hydrochloride) forms, filter it off. If an aqueous base was used, separate the organic layer.

-

Dry the organic layer over the drying agent, filter, and concentrate under reduced pressure to obtain the free base of 3-chloroazetidine.

-

Causality Behind Experimental Choices: The neutralization step is crucial to deprotonate the azetidine nitrogen, making it nucleophilic and capable of reacting with the acetylating agent in the subsequent step. The choice of base and solvent depends on the scale of the reaction and the desired workup procedure.

Step 2: N-Acetylation of 3-Chloroazetidine

-

Materials: 3-chloroazetidine (from Step 1), acetic anhydride or acetyl chloride, a suitable base (if using acetyl chloride, e.g., triethylamine), and an appropriate solvent (e.g., dichloromethane).

-

Procedure:

-

Dissolve the 3-chloroazetidine in the solvent and cool in an ice bath.

-

If using acetyl chloride, add one equivalent of a non-nucleophilic base like triethylamine to scavenge the HCl byproduct.

-

Slowly add one equivalent of the acetylating agent (acetic anhydride or acetyl chloride) to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over a drying agent, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield pure 1-acetyl-3-chloroazetidine.

-

Causality Behind Experimental Choices: Acetic anhydride and acetyl chloride are common and effective acetylating agents. The use of a base with acetyl chloride is necessary to prevent the protonation of the starting azetidine by the generated HCl, which would render it unreactive.

Reactivity and Applications in Drug Development

The chemical reactivity of 1-acetyl-3-chloroazetidine is primarily dictated by the strained azetidine ring and the presence of the chloro and acetyl functional groups.

Key Reaction Pathways

Caption: Potential reaction pathways for 1-acetyl-3-chloroazetidine.

Nucleophilic Substitution: The chlorine atom at the 3-position is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups. This is a key feature for generating a library of diverse azetidine derivatives for structure-activity relationship (SAR) studies.

Ring-Opening: The strained four-membered ring can undergo ring-opening reactions under certain conditions, for example, with strong nucleophiles or under conditions that promote ring strain release.

Role in Drug Discovery

While there are no specific drugs reported to contain the 1-acetyl-3-chloroazetidine moiety, its value lies in its potential as a versatile building block. The azetidine core provides a rigid scaffold, and the chloro and acetyl groups offer handles for further chemical modification.

-

Scaffold for Library Synthesis: The reactivity of the 3-chloro position can be exploited to generate a diverse library of 3-substituted 1-acetylazetidines. These compounds can then be screened for biological activity against various targets.

-

Bioisosteric Replacement: The azetidine ring can serve as a bioisostere for other cyclic systems, such as piperidines or pyrrolidines, potentially leading to improved pharmacological properties.

-

Fragment-Based Drug Design: As a small, functionalized molecule, 1-acetyl-3-chloroazetidine can be used as a starting point in fragment-based drug design campaigns.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 1-acetyl-3-chloroazetidine and its precursors.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably a fume hood.

-

Handling of Reagents:

-

3-Chloroazetidine Hydrochloride: May cause skin and eye irritation.[6]

-

Acetyl Chloride and Acetic Anhydride: These are corrosive and moisture-sensitive reagents. Handle with care and under anhydrous conditions.

-

-

Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

1-acetyl-3-chloroazetidine represents a valuable, yet underexplored, chemical entity for drug discovery and development. Its straightforward synthesis and the versatile reactivity of its functional groups make it an attractive building block for the creation of novel molecular architectures. The insights provided in this guide, from its fundamental chemical properties to its potential applications, are intended to empower researchers to leverage the unique attributes of this functionalized azetidine scaffold in their quest for new and improved therapeutics.

References

- Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154.

- Desai, K. R., et al. (2007). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. Molecules, 12(11), 2487-2496.

- Fadhil, T. A., & AL-Hiti, W. F. (2022). Synthesis, characterization of new 3-Chloro-Azetidine-2-One and 1, 3-thiazinan-4-one derivatives from di imines. International Journal of Health Sciences, 6(S5), 5732-5747.

- Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558.

-

International Journal of Health Sciences. (2022). Synthesis, characterization of new 3-Chloro-Azetidine-2-One and 1, 3-thiazinan-4-one derivatives from di imines. [Link]

-

SciSpace. (2022). Synthesis, characterization of new 3-Chloro-Azetidine-2-One and 1, 3-thiazinan-4-one derivatives from di imines. [Link]

-

Scribd. (n.d.). Approximate 1H and 13C NMR Shifts. [Link]

-

The Royal Society of Chemistry. (n.d.). Copy of 1H NMR and 13C NMR spectra. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of azetidines. [Link]

-

PubChem. (n.d.). 1-Acetyl-3-acetylthioazetidine. [Link]

-

PubChem. (n.d.). 3-Chloroazetidine hydrochloride. [Link]

-

The Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]

-

ResearchGate. (2026). Recent progress in synthesis of 3-functionalized azetidines. [Link]

-

University of Wisconsin. (2021). 13C NMR Chemical Shifts. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2014). Azetidinones. [Link]

-

Reddit. (2025). Strange Reaction With Chloroacetic Anhydride. [Link]

-

Chemistry LibreTexts. (2019). 20.18: Reactions of Anhydrides. [Link]

- Google Patents. (n.d.). EP2277859A1 - Acetylation using reduced concentration of acetic acid anhydride for synthesizing non-ionic X-ray contrast agents.

Sources

CAS number for Azetidine, 1-acetyl-3-chloro- derivatives

The following technical guide details the synthesis, properties, and applications of 1-acetyl-3-chloroazetidine and its derivatives. While the parent compound (1-acetyl-3-chloroazetidine) is often generated in situ or used as a transient intermediate, its precursors and functionalized analogs are critical building blocks in modern medicinal chemistry, particularly for fragment-based drug discovery (FBDD).

Synthesis, Reactivity, and Applications in Drug Discovery

Executive Summary & Identification

1-Acetyl-3-chloroazetidine (Systematic Name: 1-(3-chloroazetidin-1-yl)ethanone) represents a class of strained, four-membered nitrogen heterocycles.[1][2] The azetidine ring is a bioisostere for proline or cyclobutane, offering unique conformational rigidity that can improve the metabolic stability and pharmacokinetic profile of drug candidates.

The 3-chloro substituent serves as a versatile handle for nucleophilic substitution (

Core Identifiers & Precursors

Since the parent 1-acetyl-3-chloroazetidine is frequently synthesized on-demand, commercial sourcing often focuses on its stable hydrochloride salt precursors or hydroxy-analogs.

| Compound Name | Structure Description | CAS Number | Molecular Weight | Role |

| 3-Chloroazetidine HCl | Core scaffold (unprotected) | 313468-63-2 | 128.00 g/mol | Primary Precursor |

| 1-Acetyl-3-hydroxyazetidine | 118972-96-6 | 115.13 g/mol | Alternative Precursor | |

| 1-Benzhydryl-3-chloroazetidine | 959256-87-2 | 257.76 g/mol | Synthetic Intermediate | |

| 1-Acetyl-3-chloroazetidine-3-carboxylic acid | Functionalized derivative | 2680857-11-6 | 177.59 g/mol | Advanced Building Block |

Synthesis Protocols

The synthesis of 1-acetyl-3-chloroazetidine derivatives typically follows two primary routes:

Route A: -Acetylation of 3-Chloroazetidine (Preferred)

This route is preferred for its high yield and operational simplicity, utilizing the commercially available hydrochloride salt.

Reagents:

-

Substrate: 3-Chloroazetidine Hydrochloride (CAS 313468-63-2)

-

Acylating Agent: Acetyl Chloride (1.1 eq) or Acetic Anhydride (1.2 eq)

-

Base: Triethylamine (

, 2.5 eq) or Diisopropylethylamine (DIPEA) -

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

Protocol:

-

Neutralization: Suspend 3-Chloroazetidine HCl (10 mmol) in dry DCM (50 mL) at 0°C under nitrogen.

-

Base Addition: Add

(25 mmol) dropwise. The suspension will clear as the free amine is liberated. -

Acylation: Add Acetyl Chloride (11 mmol) dropwise over 15 minutes, maintaining temperature < 5°C to prevent ring opening or polymerization.

-

Reaction: Stir at 0°C for 1 hour, then warm to room temperature (RT) for 2 hours. Monitor by TLC (System: 5% MeOH in DCM).

-

Workup: Quench with saturated

. Extract aqueous layer with DCM (3x). Wash combined organics with brine, dry over -

Purification: Flash column chromatography (Silica gel, 0-5% MeOH/DCM) yields the target 1-acetyl-3-chloroazetidine as a pale oil or low-melting solid.

Route B: Chlorination of 1-Acetyl-3-Hydroxyazetidine

Used when the 3-hydroxy precursor is more readily available or when specific stereochemistry at C3 is required (via inversion).

Protocol:

-

Dissolve 1-Acetyl-3-hydroxyazetidine (CAS 118972-96-6) in DCM at 0°C.

-

Add Thionyl Chloride (

, 1.5 eq) and a catalytic amount of DMF. -

Reflux for 2-4 hours.

-

Note: This reaction proceeds with inversion of configuration if the starting material is chiral, following an

mechanism on the activated chlorosulfite intermediate.

Reactivity & Applications

The 1-acetyl-3-chloroazetidine scaffold is a "spring-loaded" electrophile. The strain energy of the four-membered ring (~26 kcal/mol) combined with the inductive effect of the

Nucleophilic Substitution ( )

The primary application is the displacement of the chloride by amines, thiols, or alkoxides to generate 3-substituted azetidines.

-

Mechanism: Direct

attack. -

Steric Considerations: The azetidine ring is puckered. Substitution typically occurs from the face opposite the chlorine, leading to inversion.

-

Side Reactions: Elimination to 1-acetylazetine is possible with strong, bulky bases (e.g.,

-BuOK).

Fragment-Based Drug Discovery (FBDD)

Azetidines are increasingly used to replace:

-

Gem-dimethyl groups: The azetidine ring spans a similar distance but adds polarity and rigidity.

-

Piperidines/Pyrrolidines: Reducing ring size lowers lipophilicity (

) and improves metabolic stability by reducing the number of oxidizable C-H bonds.

Visualization of Synthesis & Reactivity

The following diagram illustrates the synthesis of the core scaffold and its divergent reactivity.

Caption: Synthetic pathway from Epichlorohydrin to 1-Acetyl-3-Chloroazetidine and subsequent functionalization via nucleophilic substitution.

Safety & Handling

Warning: Azetidine derivatives, particularly 3-chloro analogs, are potential alkylating agents . Their reactivity toward biological nucleophiles (DNA/proteins) poses a genotoxicity risk.

-

Handling: All manipulations must be performed in a fume hood. Wear nitrile gloves and safety goggles.

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The free base is prone to polymerization; hydrochloride salts are stable solids.

-

Disposal: Quench excess alkylating agent with dilute NaOH or sodium thiosulfate before disposal into halogenated waste streams.

References

-

PubChem. "3-Chloroazetidine Hydrochloride (Compound)." National Center for Biotechnology Information. Accessed February 27, 2026. [Link]

-

Organic Chemistry Portal. "Synthesis of Azetidines." Organic Chemistry Portal. Accessed February 27, 2026. [Link]

Sources

3-chloro-1-acetylazetidine molecular weight and formula

[1]

Compound Identification & Core Metrics

3-Chloro-1-acetylazetidine is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical agents.[1] It serves as a critical intermediate for introducing the azetidine pharmacophore—a four-membered nitrogenous ring that offers unique conformational rigidity and metabolic stability compared to its five- and six-membered counterparts (pyrrolidines and piperidines).[1]

| Property | Detail |

| IUPAC Name | 1-(3-Chloroazetidin-1-yl)ethanone |

| Common Name | 3-Chloro-1-acetylazetidine |

| CAS Registry Number | 179894-10-1 |

| Molecular Formula | |

| Molecular Weight | 133.58 g/mol |

| SMILES | CC(=O)N1CC(Cl)C1 |

| Physical State | Liquid or Low-melting Solid (varies by purity/polymorph) |

| Solubility | Soluble in polar organic solvents (DCM, DMSO, Methanol) |

Synthetic Pathways & Methodology

The synthesis of 3-chloro-1-acetylazetidine is typically achieved through the N-acetylation of 3-chloroazetidine hydrochloride.[1] This reaction requires careful control of pH and temperature to prevent ring opening or polymerization, which are common risks associated with strained azetidine rings.[1]

Protocol: N-Acetylation of 3-Chloroazetidine

Reagents:

-

Acetyl Chloride (1.1 eq) or Acetic Anhydride (1.2 eq)[1]

-

Triethylamine (

) or Diisopropylethylamine (DIPEA) (2.5 eq)[1] -

Dichloromethane (DCM) (Solvent, anhydrous)[1]

Step-by-Step Workflow:

-

Preparation: Suspend 3-chloroazetidine hydrochloride in anhydrous DCM under an inert atmosphere (

or Ar) at 0°C. -

Base Addition: Add

dropwise.[1] The mixture will become homogenous as the free base is liberated.[1] Stir for 15 minutes. -

Acetylation: Add Acetyl Chloride dropwise over 20 minutes, maintaining the temperature below 5°C. The reaction is exothermic.

-

Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2–4 hours. Monitor via TLC (System: 5% MeOH in DCM) or LC-MS.[1]

-

Quench & Workup: Quench with saturated

solution. Extract the aqueous layer with DCM ( -

Purification: Dry combined organics over

, filter, and concentrate in vacuo. If necessary, purify via flash column chromatography (Silica gel, EtOAc/Hexane gradient).

Visualizing the Synthesis Logic

Figure 1: Synthetic pathway for the conversion of 3-chloroazetidine HCl to the N-acetylated target.[1]

Structural Analysis & Characterization

Researchers must validate the structure using NMR and Mass Spectrometry.[1] The azetidine ring presents distinct splitting patterns due to its puckered conformation.[1]

Expected 1H NMR Profile ( , 400 MHz)

-

2.05 ppm (s, 3H): Acetyl methyl group (

-

4.10–4.60 ppm (m, 4H): Azetidine ring protons (

-

4.65–4.80 ppm (m, 1H): Methine proton at the 3-position (

Mass Spectrometry (ESI)

Application in Drug Discovery

In medicinal chemistry, the azetidine ring is often deployed as a "bioisostere" for pyrrolidine or cyclobutane.[1]

Why Azetidines?

-

Reduced Lipophilicity (LogP): The high

character and strained geometry often lower the LogP compared to larger rings, improving water solubility.[1] -

Metabolic Stability: The 4-membered ring is less prone to oxidative metabolism (e.g., by CYPs) at the

-carbon compared to pyrrolidines.[1] -

Vector Control: The bond angles in azetidine (~90°) project substituents into unique vectors, potentially accessing novel binding pockets in protein targets.[1]

Decision Framework for Scaffold Selection

Figure 2: Strategic logic for substituting pyrrolidine rings with azetidine scaffolds in lead optimization.

Safety & Handling

While 3-chloro-1-acetylazetidine is not a high-volume commodity chemical, standard safety protocols for alkyl halides and amides apply.[1]

-

Hazards:

-

Skin/Eye Irritant: The chloro-group and amide functionality can cause irritation.[1]

-

Potential Alkylator: As a

-chloro amine derivative, there is a theoretical risk of alkylation, though the amide resonance reduces the nucleophilicity of the nitrogen, making self-alkylation less likely than in the free amine.

-

-

Storage: Store at 2–8°C under inert gas. Moisture sensitive (hydrolysis of the amide is slow, but displacement of the chloride is possible over time).[1]

References

The Ascendancy of 3-Substituted Azetidines: A Technical Guide for the Modern Medicinal Chemist

Abstract

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged from the shadow of its more famous β-lactam cousins to become a cornerstone of modern medicinal chemistry. Its inherent ring strain, conformational rigidity, and favorable physicochemical properties make it a "privileged scaffold" for the design of novel therapeutics.[1][2] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, properties, and applications of 3-substituted azetidine derivatives. We will delve into the causality behind synthetic choices, provide actionable experimental protocols, and explore the role of these unique structures as transformative elements in drug discovery.

The Azetidine Advantage: More Than Just a Small Ring

The allure of the azetidine ring lies in its unique blend of stability and reactivity. With a ring strain of approximately 25.4 kcal/mol, it is significantly more stable and easier to handle than the corresponding aziridines, yet reactive enough to participate in a variety of chemical transformations.[1] This constrained four-membered ring imparts a degree of conformational rigidity that is highly desirable in drug design, as it can reduce the entropic penalty upon binding to a biological target. Furthermore, the presence of the nitrogen atom introduces a polar vector, which can be exploited to improve aqueous solubility and modulate pharmacokinetic properties.

The 3-substituted azetidine motif is particularly valuable as it allows for the precise positioning of functional groups in three-dimensional space, enabling tailored interactions with protein targets. These derivatives have found widespread application as bioisosteres for a range of functionalities, including piperidines, and even ketones, offering novel chemical space with potentially improved pharmacokinetic profiles.[3]

Navigating the Synthetic Landscape: Strategies for Constructing the Azetidine Core

The synthesis of 3-substituted azetidines has been a subject of intense research, leading to a diverse array of methodologies. The choice of synthetic route is often dictated by the desired substitution pattern, stereochemistry, and the overall complexity of the target molecule.

Intramolecular Cyclization: Forging the Ring from Linear Precursors

A cornerstone of azetidine synthesis is the intramolecular cyclization of acyclic precursors containing a nitrogen nucleophile and a suitable leaving group at the γ-position.

-

From 1,3-Difunctionalized Propane Derivatives: A straightforward approach involves the alkylation of primary amines with 2-substituted-1,3-propanediol derivatives, often activated as bis-triflates generated in situ.[4] This method offers a reliable entry to 1,3-disubstituted azetidines.

-

Palladium-Catalyzed C(sp³)–H Amination: More advanced strategies, such as the intramolecular C(sp³)–H amination catalyzed by palladium(II), provide a powerful tool for the synthesis of functionalized azetidines from readily available precursors.[1] This reaction proceeds through a proposed Pd(IV) intermediate and demonstrates excellent functional group tolerance.[1]

[2+2] Cycloadditions: A Convergent Approach

[2+2] cycloaddition reactions offer a convergent and often stereoselective route to the azetidine core.

-

Aza-Paternò-Büchi Reaction: The photochemical [2+2] cycloaddition between an imine and an alkene, known as the aza-Paternò-Büchi reaction, is a powerful method for the synthesis of azetidines.[5] Recent advances have seen the use of visible light and photocatalysts, such as Ir(III) complexes, to promote this transformation with a broad substrate scope.[1]

Strain-Release Strategies: Harnessing the Power of Highly Strained Intermediates

The inherent strain of certain bicyclic systems can be harnessed to drive the formation of azetidine rings.

-

From 1-Azabicyclo[1.1.0]butanes (ABBs): The highly strained 1-azabicyclo[1.1.0]butane (ABB) has emerged as a versatile intermediate for the modular synthesis of 3,3-disubstituted azetidines.[4][6] The ring-opening of ABB with various nucleophiles allows for the introduction of a wide range of substituents at the C3 position.[6][7] This strain-release homologation has been successfully applied to the synthesis of azetidine boronic esters.[1]

Modular Synthesis via Azetidinylation Reagents

A recently developed and highly practical approach involves the use of "azetidinylation reagents."[4][6] This strategy allows for the modular synthesis of 3,3-disubstituted azetidines under mild conditions with a broad substrate scope, making it particularly attractive for library synthesis and late-stage functionalization.[4][6]

Visualizing Synthetic Pathways

The following diagrams illustrate key synthetic strategies for accessing 3-substituted azetidines.

Caption: Key synthetic strategies for 3-substituted azetidines.

Physicochemical Properties and Their Implications in Drug Design

The unique structural features of 3-substituted azetidines translate into a distinct set of physicochemical properties that can be leveraged in drug design:

| Property | Implication in Drug Design |

| Reduced Lipophilicity (logP) | Often leads to improved aqueous solubility and can reduce off-target effects. |

| Increased sp³ Character | Moves away from the "flatland" of aromatic compounds, often improving solubility and metabolic stability. |

| Conformational Rigidity | Reduces the entropic penalty of binding to a target, potentially increasing potency. Can also be used to lock in a bioactive conformation. |

| Metabolic Stability | The strained ring can be more resistant to metabolic degradation compared to larger, more flexible rings.[6] |

| Polarity | The nitrogen atom acts as a hydrogen bond acceptor, which can be crucial for target engagement and can improve pharmacokinetic properties. |

Applications in Drug Discovery: Case Studies and Therapeutic Potential

The versatility of the 3-substituted azetidine scaffold is evident in the wide range of biological activities exhibited by its derivatives.

-

Antimicrobial Agents: Azetidine derivatives have shown significant potential as antibacterial, antifungal, and antitubercular agents.[8] The combination of an azetidine ring with a quinolone nucleus has yielded compounds with superior activity against resistant bacterial strains.[9]

-

Anticancer Therapeutics: The azetidine moiety is present in approved anticancer drugs like Cobimetinib, a MEK1/2 inhibitor.[2] This highlights the scaffold's ability to be incorporated into potent and selective enzyme inhibitors.

-

Central Nervous System (CNS) Agents: 3-Substituted azetidines have been explored as triple reuptake inhibitors (TRIs) for the treatment of depression.[10][11][12] The rigid azetidine core allows for the precise orientation of pharmacophoric groups to interact with serotonin, norepinephrine, and dopamine transporters.

-

Bioisosteric Replacement: Azetidines serve as effective bioisosteres for other cyclic amines like piperidine, offering a different vector for substituent placement and altered physicochemical properties.[3] They have also been used to replace gem-dimethyl groups and other functionalities to modulate a compound's ADME profile.

Experimental Protocol: Modular Synthesis of a 3,3-Disubstituted Azetidine

This protocol is adapted from a modular synthesis strategy utilizing an azetidinylation reagent, demonstrating a practical and versatile method for accessing this important scaffold.[6]

Reaction: Scandium-catalyzed Nucleophilic Substitution of an Azetidinyl Trichloroacetimidate

Caption: Workflow for the modular synthesis of a 3,3-disubstituted azetidine.

Materials:

-

tert-Butyl 3-(p-tolyl)-3-(2,2,2-trichloro-1-iminoethoxy)azetidine-1-carboxylate (1a)

-

Aniline (2a)

-

Scandium(III) triflate (Sc(OTf)₃)

-

4Å Molecular sieves

-

Dichloromethane (DCM), anhydrous

Procedure:

-

To an oven-dried reaction vial, add tert-butyl 3-(p-tolyl)-3-(2,2,2-trichloro-1-iminoethoxy)azetidine-1-carboxylate (1a, 0.2 mmol, 1.0 equiv.), 4Å molecular sieves (100 mg), and scandium(III) triflate (0.02 mmol, 10 mol%).

-

The vial is sealed and purged with argon.

-

Anhydrous dichloromethane (1.5 mL) is added, followed by aniline (2a, 0.24 mmol, 1.2 equiv.).

-

The reaction mixture is stirred at 35 °C for 12 hours.

-

Upon completion (monitored by TLC), the reaction is cooled to room temperature and filtered through a pad of Celite.

-

The filtrate is concentrated under reduced pressure.

-

The crude residue is purified by flash column chromatography on silica gel (petroleum ether/ethyl acetate = 15/1) to afford the desired 3-amino-3-aryl-azetidine derivative.

Self-Validation:

-

Starting Material Purity: Ensure the purity of the azetidinyl trichloroacetimidate and aniline by ¹H NMR and/or LC-MS before use.

-

Anhydrous Conditions: The use of an oven-dried vial, anhydrous solvent, and an inert atmosphere is crucial as the Lewis acid catalyst is moisture-sensitive.

-

Reaction Monitoring: Track the consumption of the starting material and the formation of the product by TLC or LC-MS to determine the optimal reaction time.

-

Product Characterization: The structure and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and HRMS. The provided reference contains detailed characterization data for a range of analogous products.[6]

Future Perspectives

The field of 3-substituted azetidine chemistry continues to evolve rapidly. Future research will likely focus on the development of novel, highly efficient, and stereoselective synthetic methods. The exploration of new applications for these versatile building blocks in areas such as chemical biology and materials science is also anticipated. As our understanding of the unique properties of the azetidine scaffold deepens, its role in the design of next-generation therapeutics is set to expand even further.

References

-

Wang, X.-R., & Zhang, Y. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry, 90, 4421-4434. [Link]

-

Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(15), 3274-3287. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of azetidines. [Link]

-

Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 124-163. [Link]

-

Hashim, O. S. (2023). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. [Link]

-

Nagy, M., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1009. [Link]

-

ResearchGate. (n.d.). Examples of an azetidine-based bioisoster for a piperidine ring. [Link]

-

Schmalzbauer, M., et al. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry, 20, 148-155. [Link]

-

Kumar, R., et al. (2018). Antimicrobial potential of various substituted azetidine derivatives: a mini review. International Journal of Pharmaceutical Sciences and Research, 9(3), 875-881. [Link]

-

Schmid, S. C., et al. (2017). A Stereoselective [3+1] Ring Expansion for the Synthesis of Highly-Substituted Methylene Azetidines. Angewandte Chemie International Edition, 56(40), 12221-12225. [Link]

-

Han, M., et al. (2014). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. ACS Medicinal Chemistry Letters, 5(8), 957-961. [Link]

-

Han, Y., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry, 55(18), 8188-8192. [Link]

-

Kuriyama, M., et al. (2022). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 10, 996561. [Link]

-

Žukauskaitė, A., et al. (2014). Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids. European Journal of Organic Chemistry, 2014(11), 2312-2321. [Link]

-

Cole, T. B., & Schindler, C. S. (2020). Synthesis of azetidines by aza Paternò–Büchi reactions. Organic & Biomolecular Chemistry, 18(44), 8974-8989. [Link]

-

Han, M., et al. (2014). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. ACS Medicinal Chemistry Letters, 5(8), 957-961. [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. researchgate.net [researchgate.net]

- 4. Azetidine synthesis [organic-chemistry.org]

- 5. Synthesis of azetidines by aza Paternò–Büchi reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Antimicrobial potential of various substituted azetidine derivatives: a mini review - MedCrave online [medcraveonline.com]

- 9. lifechemicals.com [lifechemicals.com]

- 10. Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

Solubility Profile & Process Chemistry of Acetylated Chloroazetidines

Technical Guide | Version 1.0

Executive Summary

This technical guide provides a comprehensive solubility analysis of acetylated chloroazetidines , with a primary focus on the model scaffold 1-acetyl-3-chloroazetidine .[1][2] These strained nitrogen heterocycles are critical pharmacophores in medicinal chemistry (e.g., in the synthesis of Cobimetinib and

Unlike simple aliphatic amides, acetylated chloroazetidines exhibit a "Janus-faced" solubility profile due to the competing physicochemical properties of the hydrophilic

Part 1: Molecular Architecture & Solubility Physics

To predict solubility behavior without empirical data for every derivative, one must understand the three governing forces acting on the molecule.

The Polarity Conflict

The

-

Implication: It dissolves well in protic solvents (alcohols) that can donate protons, but it cannot self-associate strongly like primary amides.[1][2]

The Lipophilic Modulation

The C-Cl bond at the 3-position introduces lipophilicity and withdraws electron density from the ring.[1]

-

Implication: This prevents the molecule from being fully water-soluble (unlike simple

-acetylazetidine) and allows for extraction into chlorinated organic solvents.[1][2]

Ring Strain & Solvolysis Risk

Critical Safety Note: The azetidine ring is highly strained. In nucleophilic solvents (water, lower alcohols) at high temperatures or extreme pH, the ring is susceptible to opening or hydrolysis of the chloride.

-

Process Rule: Avoid prolonged heating in basic aqueous media.

Part 2: Solubility Profile by Solvent Class[2]

The following data categorizes solvents based on their interaction with the 1-acetyl-3-chloroazetidine scaffold.

Table 1: Qualitative Solubility Matrix

| Solvent Class | Representative Solvents | Solubility Grade | Process Application | Risk Factor |

| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent (>100 mg/mL) | Primary extraction solvent; Reaction medium.[1][2] | Low reactivity; high volatility. |

| Polar Aprotic | DMSO, DMF, DMAc, NMP | Excellent (>100 mg/mL) | Nucleophilic substitution reactions ( | High boiling point makes removal difficult. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Good (50–100 mg/mL) | Recrystallization (often as anti-solvent mixtures).[2] | Solvolysis Risk: Potential for ester/chloride displacement at high T. |

| Esters/Ketones | Ethyl Acetate, Acetone, THF | Moderate (10–50 mg/mL) | Crystallization; Chromatography eluents.[2] | "Oiling out" is common if used pure. |

| Ethers | Diethyl Ether, MTBE | Low (<10 mg/mL) | Precipitation (Anti-solvent).[2] | Poor solubility due to low polarity. |

| Hydrocarbons | Hexanes, Heptane, Toluene | Insoluble/Trace | Washing impurities; Anti-solvent.[2] | Induces oiling out rather than crystal formation. |

| Aqueous | Water, Saline | Sparingly Soluble | Workup (partitioning).[2] | pH dependent; hydrolysis risk. |

Process Insight: The "Goldilocks" solvent for this class is often Ethyl Acetate or TBME (tert-butyl methyl ether).[1][2] While less solubilizing than DCM, they allow for controlled crystallization upon cooling or concentration.[2]

Part 3: Thermodynamic Modeling (Hansen Solubility Parameters)

For precision formulation, we utilize Hansen Solubility Parameters (HSP).[2][3] The acetylated chloroazetidine core occupies a specific region in Hansen Space defined by high polarity (

Estimated HSP Values for 1-Acetyl-3-chloroazetidine:

-

(Dispersion): 17.5 MPa

-

(Polarity): 14.0 MPa

-

(H-Bonding): 8.5 MPa

Solvent Selection Workflow (Graphviz)[1][2]

The following diagram illustrates the logical flow for selecting a solvent based on the operational goal (Reaction vs. Purification).

Caption: Decision matrix for solvent selection based on thermodynamic requirements of the process stage.

Part 4: Experimental Protocols

Self-Validating Protocol: Saturation Shake-Flask Method

Do not rely on literature values alone.[1][2] Batch-to-batch variations in purity (e.g., presence of hydrochloride salts) can drastically alter solubility.[1][2] Use this protocol to generate a solubility curve.

Prerequisites:

-

HPLC or GC with FID/MS detector.

-

Thermostated shaker bath.

-

0.45 µm PTFE syringe filters.

Step-by-Step Methodology:

-

Preparation: Add excess solid 1-acetyl-3-chloroazetidine (approx. 200 mg) to 1.0 mL of the target solvent in a crimp-top vial.

-

Equilibration: Agitate at the target temperature (e.g., 25°C) for 24 hours.

-

Validation Check: Ensure solid is still visible. If fully dissolved, add more solid.[2]

-

-

Sampling: Stop agitation and allow solids to settle for 1 hour.

-

Filtration: Withdraw supernatant using a pre-warmed syringe and filter through a 0.45 µm PTFE filter into a tared vial.

-

Quantification (Gravimetric): Evaporate solvent under nitrogen flow and vacuum dry.[2] Weigh the residue.

-

Quantification (Chromatographic - Preferred): Dilute the filtrate 100x with Mobile Phase and inject into HPLC. Compare against a standard curve.

The "Oiling Out" Mitigation Workflow

Acetylated azetidines are notorious for "oiling out" (forming a second liquid phase instead of crystals) during anti-solvent addition.

Caption: Troubleshooting workflow for preventing phase separation (oiling out) during purification.

Part 5: Process Chemistry & Stability Considerations

Hydrolytic Instability

In aqueous environments, particularly at pH > 8, the 3-chloro group is labile.[2] The N-acetyl group activates the ring, making the C3 carbon susceptible to nucleophilic attack.

-

Observation: In HPLC, a peak shift from the chloride to the alcohol (3-hydroxy-1-acetylazetidine) indicates degradation.[1][2]

-

Prevention: Perform aqueous extractions rapidly at cold temperatures (0–5°C) and maintain pH between 4 and 7.[2]

Rotameric Complexity in NMR

When assessing solubility via NMR (

-

Diagnostic: Heating the NMR tube (e.g., to 50°C in DMSO-

) will cause the peaks to coalesce, confirming the compound is pure and the solubility is genuine.

References

-

PubChem. (2025).[2][4] Compound Summary: 3-Chloroazetidine hydrochloride.[1][2][4] National Library of Medicine. [Link][1][2]

-

Hansen, C. M. (2007).[2] Hansen Solubility Parameters: A User's Handbook. CRC Press. (Methodology for calculating

values). [Link][1][2] -

Singh, G. S., & D'hooghe, M. (2018).[2] N-Heterocycles: Synthesis and Biological Evaluation of Azetidines. Current Medicinal Chemistry. (Context on azetidine ring strain and reactivity).

Sources

An In-depth Technical Guide to the Thermodynamic Stability of the 1-Acetyl-3-Chloroazetidine Ring

Abstract

This technical guide provides a comprehensive analysis of the factors governing the thermodynamic stability of the 1-acetyl-3-chloroazetidine ring, a heterocyclic scaffold of increasing interest in medicinal chemistry. For researchers, scientists, and drug development professionals, understanding the inherent stability and conformational preferences of this strained ring system is paramount for its effective incorporation into novel therapeutics. This document synthesizes theoretical principles with actionable experimental and computational protocols, offering a holistic view of the delicate interplay between ring strain, substituent effects, and conformational dynamics.

Introduction: The Azetidine Ring in Drug Discovery

Azetidines, four-membered nitrogen-containing heterocycles, are prized motifs in modern medicinal chemistry. Their inherent ring strain, estimated to be around 25.4 kcal/mol, makes them reactive intermediates for further chemical transformations, while also conferring a degree of conformational rigidity that can be advantageous for ligand-receptor interactions.[1][2] Unlike their more strained three-membered aziridine counterparts, azetidines often exhibit greater stability, making them more amenable to handling and incorporation into complex molecular architectures.[1] The substitution pattern on the azetidine ring is critical in modulating its physicochemical properties and, consequently, its therapeutic potential. This guide focuses on the 1-acetyl-3-chloroazetidine scaffold, exploring the thermodynamic implications of N-acylation and C3-halogenation.

Fundamental Forces Dictating Stability

The thermodynamic stability of 1-acetyl-3-chloroazetidine is not governed by a single factor but is rather the result of a complex interplay of competing forces. A thorough understanding of these contributions is essential for predicting the molecule's behavior in different chemical environments.

Inherent Ring Strain

The four-membered azetidine ring deviates significantly from the ideal tetrahedral bond angles, leading to considerable angle and torsional strain. This stored energy influences the ring's reactivity and its propensity to undergo ring-opening reactions.[3] While thermodynamically stable enough to be isolated, this inherent strain is a key characteristic that must be considered in any stability analysis.[4]

The Influence of the 1-Acetyl Group

The introduction of an acetyl group at the nitrogen atom has profound electronic and conformational consequences:

-

Amide Resonance and Planarity: The N-acetyl group introduces amide resonance, which imparts partial double-bond character to the N-C(O) bond. This restricts rotation around this bond and influences the geometry of the nitrogen atom.

-

Nitrogen Inversion Barrier: In unsubstituted azetidines, the nitrogen atom undergoes rapid pyramidal inversion.[5][6] However, N-acylation significantly alters the barrier to this inversion. The delocalization of the nitrogen lone pair into the acetyl carbonyl group stabilizes a more planar nitrogen geometry, thereby affecting the ring's puckering and overall conformation.[7]

-

Conformational Preferences: The acetyl group can adopt different orientations relative to the ring, leading to distinct conformers with varying energies. The interplay between steric hindrance and electronic effects will determine the most stable arrangement.

The Role of the 3-Chloro Substituent

The chlorine atom at the C3 position introduces further complexity to the system:

-

Inductive and Steric Effects: As an electronegative substituent, chlorine exerts a strong electron-withdrawing inductive effect, which can influence the electron density distribution within the ring. Steric interactions between the chlorine atom and other ring substituents will also play a crucial role in determining the preferred ring pucker.

-

Dipole-Dipole Interactions: The C-Cl bond possesses a significant dipole moment. The orientation of this dipole relative to the N-C(O) dipole and other bond dipoles within the molecule can lead to stabilizing or destabilizing interactions, influencing the conformational equilibrium.[8]

-

Ring Puckering: Halogen substitution can have a pronounced effect on the puckering of small rings. For instance, computational studies on fluorinated azetidines have shown that favorable interactions between a C-F dipole and a charged nitrogen atom can influence the ring pucker.[8] A similar charge-dipole or dipole-dipole interaction may exist in 1-acetyl-3-chloroazetidine, favoring a specific conformation.

The combination of these effects results in a unique conformational landscape for 1-acetyl-3-chloroazetidine, with the overall thermodynamic stability being a weighted average of the stabilities of all populated conformers.

Computational Analysis of Thermodynamic Stability: A Practical Workflow

Given the challenges in obtaining experimental thermodynamic data for every novel compound, computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful predictive tool.[9][10] The following section outlines a robust protocol for assessing the thermodynamic stability of 1-acetyl-3-chloroazetidine.

Step-by-Step Computational Protocol

-

Conformational Search:

-

Objective: To identify all possible low-energy conformers of 1-acetyl-3-chloroazetidine arising from ring puckering and rotation of the acetyl group.

-

Method: Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94) to generate a diverse set of initial structures.

-

-

Geometry Optimization:

-

Objective: To obtain the optimized geometries and corresponding electronic energies of all identified conformers.

-

Method: Employ a suitable DFT functional and basis set. A common and reliable choice is the B3LYP functional with the 6-31G(d) basis set. For higher accuracy, a larger basis set such as 6-311+G(d,p) can be used. Each conformer from the initial search should be optimized without any constraints.

-

-

Frequency Analysis:

-

Objective: To confirm that the optimized geometries correspond to true energy minima and to obtain thermochemical data.

-

Method: Perform a frequency calculation at the same level of theory as the geometry optimization. The absence of imaginary frequencies confirms a true minimum on the potential energy surface. The output provides zero-point vibrational energies (ZPVE), thermal corrections to enthalpy, and Gibbs free energy.

-

-

Relative Energy Calculation:

-

Objective: To determine the relative stability of the different conformers.

-

Method: Calculate the relative Gibbs free energies (ΔG) of all conformers with respect to the most stable conformer. The Boltzmann distribution can then be used to estimate the population of each conformer at a given temperature.

-

-

Analysis of Ring Strain (Optional but Recommended):

-

Objective: To quantify the ring strain energy.

-

Method: Employ an isodesmic or homodesmotic reaction scheme. This involves constructing a balanced hypothetical reaction where the number and types of bonds are conserved on both sides, minimizing errors in the calculation. The enthalpy of this reaction corresponds to the ring strain energy.

-

Caption: A computational workflow for the thermodynamic analysis of 1-acetyl-3-chloroazetidine.

Experimental Validation Techniques

Computational predictions should ideally be corroborated by experimental data. While direct measurement of thermodynamic stability can be challenging, spectroscopic and crystallographic techniques provide invaluable insights into the structural and conformational properties that underpin stability.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for characterizing the solution-state structure and dynamics of azetidine derivatives.[11][12]

-

¹H and ¹³C NMR: Chemical shifts and coupling constants provide information about the electronic environment and dihedral angles within the ring, helping to deduce the preferred conformation.[13]

-

Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY experiments can reveal through-space proximities between protons, which is crucial for determining the relative stereochemistry and conformational preferences of the substituents.[14]

-

Variable-Temperature NMR: This technique can be used to study dynamic processes such as ring puckering and nitrogen inversion by observing changes in the NMR spectrum as a function of temperature.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information in the solid state.[15]

-

Bond Lengths and Angles: Precise measurement of bond lengths and angles can reveal the extent of ring strain and the influence of the substituents on the ring geometry.

-

Conformation: The solid-state conformation of the molecule is unequivocally determined, providing a benchmark against which computational and solution-state NMR data can be compared.

-

Intermolecular Interactions: Analysis of the crystal packing can reveal intermolecular interactions, such as hydrogen bonds or dipole-dipole interactions, that contribute to the stability of the solid-state structure.

Data Summary and Key Stability Factors

The following table summarizes the key factors influencing the stability of the 1-acetyl-3-chloroazetidine ring and the primary techniques used for their assessment.

| Factor | Description | Primary Assessment Technique(s) |

| Ring Strain | Inherent destabilization due to non-ideal bond angles and torsional strain in the four-membered ring. | Computational (Isodesmic Reactions), X-ray Crystallography |

| Nitrogen Inversion | Pyramidal inversion of the nitrogen atom, which is influenced by the N-acetyl group. | Variable-Temperature NMR, Computational (Energy Barrier Calculation) |

| Ring Puckering | The non-planar conformation of the azetidine ring to alleviate strain. | NMR (Coupling Constants, NOESY), X-ray Crystallography, Computational (Geometry Optimization) |

| Amide Resonance | Delocalization of the nitrogen lone pair into the acetyl carbonyl, affecting nitrogen planarity and bond rotation. | IR Spectroscopy, X-ray Crystallography, Computational (NBO Analysis) |

| Electronic Effects | Inductive effects of the chloro and acetyl groups altering the electron density distribution. | NMR (Chemical Shifts), Computational (Electrostatic Potential Maps) |

| Steric Hindrance | Repulsive interactions between substituents influencing conformational preferences. | NMR (NOESY), X-ray Crystallography, Computational (Geometry Optimization) |

| Dipole Interactions | Interactions between the C-Cl and N-C=O bond dipoles affecting conformational energies. | Computational (Molecular Dipole Moment Calculation) |

Conclusion

The thermodynamic stability of the 1-acetyl-3-chloroazetidine ring is a multifaceted property governed by a delicate balance of inherent ring strain and the electronic and steric effects of its substituents. A comprehensive understanding requires a synergistic approach, combining high-level computational analysis with rigorous experimental validation. The protocols and principles outlined in this guide provide a robust framework for researchers to predict, understand, and ultimately harness the properties of this important heterocyclic scaffold in the pursuit of novel and effective therapeutics.

References

-

Singh, G. S., & Pheko, T. (2008). Spectroscopic characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: application of (13)C NMR, (1)H-(13)C COSY NMR and mass spectroscopy. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 70(3), 595-600. [Link]

-

O'Hagan, D. (2015). The ring pucker in azetidine derivatives can be influenced by a C–F ... N + charge–dipole interaction. Beilstein Journal of Organic Chemistry, 11, 2089-2096. [Link]

-

Simmons, E. M., & Sarpong, R. (2018). Composite Correlated Molecular Orbital Theory Calculations of Ring Strain for Use in Predicting Polymerization Reactions. Journal of Physical Chemistry A, 122(38), 7615-7624. [Link]

-

Capriati, V., et al. (2015). Easy access to constrained peptidomimetics and 2,2-disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. Chemical Communications, 51(63), 12596-12599. [Link]

-

Musci, P., et al. (2022). Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines. Molecules, 27(9), 2841. [Link]

-

Leonori, D., et al. (2024). Radical strain-release photocatalysis for the synthesis of azetidines. Nature Synthesis. [Link]

-

Abreu, A. R., et al. (2011). Advanced NMR techniques for structural characterization of heterocyclic structures. InTech. [Link]

-

Leonori, D., et al. (2024). Radical strain-release photocatalysis for the synthesis of azetidines. ChemRxiv. [Link]

-

Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154. [Link]

-

Freire, F., et al. (2023). Length-Dependent Transition from Extended to Folded Shapes in Short Oligomers of an Azetidine-Based α-Amino Acid: The Critical Role of NH···N H-Bonds. Molecules, 28(13), 5122. [Link]

-

Fadhil, T. A., & AL-Hiti, W. F. (2022). Synthesis, characterization of new 3-Chloro-Azetidine-2-One and 1, 3-thiazinan-4-one derivatives from di imines. International Journal of Health Sciences, 6(S5), 9950. [Link]

-

Ohno, H., et al. (2018). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Beilstein Journal of Organic Chemistry, 14, 143-149. [Link]

-

Scribd. (n.d.). Pyramidal Inversion in Heterocycles. [Link]

-

Cikotiene, I., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1045. [Link]

-

Fadhil, T. A., & AL-Hiti, W. F. (2022). Synthesis, characterization of new 3-Chloro-Azetidine-2-One and 1, 3-thiazinan-4-one derivatives from di imines. ResearchGate. [Link]

-

Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154. [Link]

-

Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. [Link]

-

Nelson, A., et al. (2014). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 5(11), 1059-1070. [Link]

-

Frederich, J. H., et al. (2024). Access to 3-Azetidines via Halogenation of Titanacyclobutanes. Advanced Synthesis & Catalysis, 366(10), 2214-2219. [Link]

-

Kumar, A., et al. (2007). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. Molecules, 12(11), 2442-2450. [Link]

-

Wikipedia. (n.d.). Pyramidal inversion. [Link]

-

Sastry, G. N. (2018). On the Thermodynamic Control of Ring Opening of 4-Substituted 1,3,3-Tris-Carbethoxycyclobutene and the Role of the C-3 Substituent in Masking the Kinetic Torquoselectivity. An Alternate Reaction Pathway. ChemRxiv. [Link]

-

Kulik, H. J., & Schindler, C. S. (2024). Scientists use computational modeling to guide a difficult chemical synthesis. MIT Department of Chemistry. [Link]

-

Grainger, R. S. (2015). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. University of Birmingham. [Link]

-

Frederich, J. H., et al. (2024). Access to 3-Azetidines via Halogenation of Titanacyclobutanes. Advanced Synthesis & Catalysis, 366(10), 2214-2219. [Link]

-

Anet, F. A. L., & Osyany, J. M. (1967). Nuclear Magnetic Resonance Spectra and Nitrogen Inversion in 1-Acylaziridines. Journal of the American Chemical Society, 89(2), 352-356. [Link]

-

Sviatkina, A., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(15), 3274-3287. [Link]

-

Zagari, A., Némethy, G., & Scheraga, H. A. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers, 30(9-10), 951-959. [Link]

-

Al-Ajji, Z. A. (2025). Ring Strain Energies in Four-Membered Heterocycles Containing an Element of Groups 13–16. Molecules, 30(24), 6393. [Link]

-

Scott, A. D., et al. (2017). Put a ring on it: application of small aliphatic rings in medicinal chemistry. Journal of Medicinal Chemistry, 60(4), 1213-1240. [Link]

-

Thiel, W. (2013). Insights into enzymatic halogenation from computational studies. Angewandte Chemie International Edition, 52(40), 10064-10079. [Link]

-

Kim, C. K., et al. (2025). Substituents Effect on Aziridine Chemistry: N-Inversion Energy, Reactivity and Regioselectivity of Nucleophilic Ring-opening. ResearchGate. [Link]

-

ResearchGate. (n.d.). Stability of different azetidine esters. [Link]

-

Allinger, N. L., et al. (1996). Molecular mechanics (MM4) study of saturated four-membered ring hydrocarbons. Journal of the American Chemical Society, 118(49), 12249-12259. [Link]

-

Wolf, C., et al. (2004). The control of the nitrogen inversion in alkyl-substituted diaziridines. Journal of the American Chemical Society, 126(7), 2292-2299. [Link]

-

Schindler, C. S., et al. (2025). A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction. Nature Chemistry. [Link]

-

Katritzky, A. R., et al. (2003). Nitrogen inversion in cyclic amines and the bicyclic effect. The Journal of Organic Chemistry, 68(14), 5701-5705. [Link]

-

Kang, Y. K. (2007). Conformational Preferences of Proline Analogues with Different Ring Size. Scilit. [Link]

-

Sarlah, D., & Kattamuri, P. V. (2021). Recent Strategies Used in the Synthesis of Saturated Four-Membered Heterocycles. Chemical Society Reviews, 50(16), 9198-9226. [Link]

-

D'hooghe, M., & De Kimpe, N. (2024). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules, 29(16), 3861. [Link]

-

Domainex. (2025). Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination. Domainex. [Link]

-

Helliwell, M., et al. (2016). X-ray Structures of 3-Acetyloxazolidin-2-one, 3-Acetyloxazolin-2-one and Oxazolin-2(3H)-one. Molbank, 2016(2), M889. [Link]

Sources

- 1. osti.gov [osti.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. etheses.bham.ac.uk [etheses.bham.ac.uk]

- 5. scribd.com [scribd.com]

- 6. Pyramidal inversion - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 10. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Spectroscopic characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: application of (13)C NMR, (1)H-(13)C COSY NMR and mass spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 13. ajchem-a.com [ajchem-a.com]

- 14. Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note and Protocol for the Acetylation of 3-Chloroazetidine Hydrochloride

Introduction

Azetidine derivatives are significant structural motifs in medicinal chemistry, valued for their role as versatile intermediates in the synthesis of a wide array of pharmaceutical compounds. The introduction of an acetyl group to the azetidine nitrogen, a process known as N-acetylation, is a fundamental transformation that modifies the amine's reactivity and physicochemical properties. This application note provides a detailed protocol for the N-acetylation of 3-chloroazetidine hydrochloride to yield N-acetyl-3-chloroazetidine. This protocol is designed for researchers, scientists, and professionals in drug development who require a reliable and well-documented procedure. The method described herein utilizes acetic anhydride as the acetylating agent in the presence of a base to neutralize the hydrochloride salt and facilitate the reaction.

Reaction Workflow

The overall workflow for the acetylation of 3-chloroazetidine hydrochloride involves the deprotonation of the amine hydrochloride, followed by nucleophilic attack on the acetylating agent, and subsequent workup and purification of the desired product.

Caption: A generalized workflow for the acetylation of 3-chloroazetidine hydrochloride.

Materials and Equipment

Reagents

-

3-Chloroazetidine hydrochloride

-

Triethylamine (or another suitable base like pyridine)[3][4][5][6]

-

Dichloromethane (DCM) (or another suitable aprotic solvent)

-

1 M Hydrochloric acid (for workup)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for workup)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

Personal Protective Equipment (PPE): safety goggles, lab coat, chemically resistant gloves

Detailed Experimental Protocol

This protocol is based on established methods for the N-acetylation of secondary amines.[7][8]

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-chloroazetidine hydrochloride (1.0 eq) in dichloromethane (DCM). The concentration should be approximately 0.1-0.5 M.

-

Basification: Cool the solution in an ice bath to 0°C. Add triethylamine (1.1-1.2 eq) dropwise to the stirred solution. The triethylamine serves to neutralize the hydrochloride salt, liberating the free secondary amine.

-

Acetylation: While maintaining the temperature at 0°C, add acetic anhydride (1.1-1.5 eq) dropwise to the reaction mixture. Acetic anhydride is a highly effective acetylating agent for amines.[7][9][10] The reaction is exothermic, and slow addition helps to control the temperature.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Workup:

-

Quench the reaction by slowly adding water or a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-acetyl-3-chloroazetidine.

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The free 3-chloroazetidine, generated in situ, acts as a nucleophile, attacking one of the carbonyl carbons of acetic anhydride. The subsequent collapse of the tetrahedral intermediate and departure of the acetate leaving group yields the N-acetylated product.

Caption: The mechanism of N-acetylation of 3-chloroazetidine with acetic anhydride.

Quantitative Data Summary

| Reagent/Parameter | Molar Ratio (eq) | Molecular Weight ( g/mol ) | Notes |

| 3-Chloroazetidine HCl | 1.0 | 128.00[11] | Starting material. |

| Triethylamine | 1.1 - 1.2 | 101.19 | Base to neutralize HCl. |

| Acetic Anhydride | 1.1 - 1.5 | 102.09 | Acetylating agent.[1] |

| Dichloromethane (DCM) | - | 84.93 | Aprotic solvent. |

| Temperature (°C) | 0 to RT | - | Initial cooling followed by reaction at room temperature. |

| Reaction Time (h) | 2 - 4 | - | Monitor by TLC. |

| Expected Yield | - | 133.57 | Yield will vary depending on scale and purification efficiency. |

Safety Precautions

-

3-Chloroazetidine hydrochloride: This compound is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[11][12] Handle in a well-ventilated fume hood.

-

Acetic anhydride: This reagent is a flammable liquid and vapor. It is harmful if swallowed, causes severe skin burns and eye damage, and is fatal if inhaled.[1][2] Work in a fume hood and wear appropriate PPE, including a face shield and respiratory protection if necessary.

-

Triethylamine: This is a flammable liquid and is corrosive. Handle with care in a fume hood.

-

Dichloromethane (DCM): This is a volatile solvent and a suspected carcinogen. Use in a well-ventilated area, preferably a fume hood.

Always consult the Safety Data Sheets (SDS) for all reagents before starting any experimental work.[1][2][12]

Characterization of N-acetyl-3-chloroazetidine

The successful synthesis of the product can be confirmed by various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product.

-

Mass Spectrometry (MS): To determine the molecular weight of the product.

-

Infrared (IR) Spectroscopy: To identify the presence of the amide carbonyl group.

Conclusion

This application note provides a comprehensive and detailed protocol for the N-acetylation of 3-chloroazetidine hydrochloride. By following the outlined steps and adhering to the safety precautions, researchers can reliably synthesize N-acetyl-3-chloroazetidine for further use in their research and development endeavors. The provided rationale for each step and the mechanistic overview aim to equip scientists with a thorough understanding of the chemical transformation.

References

-

Bari, S. S., et al. (2007). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. Molecules, 12(11), 2473-2483. [Link]

-

Gowda, D. C., et al. (2005). Convenient, Cost-Effective, and Mild Method for the N-Acetylation of Anilines and Secondary Amines. Synthetic Communications, 35(9), 1189-1195. [Link]

-

Bari, S. S., et al. (2007). Synthesis and biological activity of N-substituted-3-chloro-2-azetidinones. PubMed. [Link]

-

ResearchGate. (n.d.). Acetylation of amines with acetic anhydride. [Link]

-

Al-Anbari, M. A. H., et al. (2022). Synthesis, characterization of new 3-Chloro-Azetidine-2-One and 1, 3-thiazinan-4-one derivatives from di imines. International Journal of Health Sciences, 6(S4), 5732-5747. [Link]

- Google Patents. (n.d.).

-

ResearchGate. (n.d.). Synthesis of N-acetate- and N-hexanoate-3-chloro-azetidin-2-ones 47. [Link]

-

Leslie, J. M. (2022, February 22). Acylation of an amine using acetic anhydride [Video]. YouTube. [Link]

-

Chemistry Stack Exchange. (2022). Acetylation of Secondary amines. [Link]

-

Rani, V. E. (2016). Synthesis and Characterization of Novel Oxoazetidine Containing Phenyl Imidazole Carbamates. American Journal of Current Organic Chemistry, 2(1), 9-16. [Link]

-

GlycoPODv2. (2021). O-Acetylation using acetic anhydride in pyridine. [Link]

-

Ciriminna, R., et al. (2021). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Frontiers in Chemistry, 9, 746587. [Link]

-

Al-Anbari, M. A. H., et al. (2022). Synthesis, characterization of new 3-Chloro-Azetidine-2-One and 1, 3-thiazinan-4-one derivatives from di imines. ScienceScholar. [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Chloroazetidine hydrochloride. PubChem. [Link]

- Google Patents. (n.d.). Synthetic method of 3-hydroxyazetidine hydrochloride.

-

Wikipedia. (n.d.). Acetylation. [Link]

-

Wisniewski, A. J., et al. (2021). Access to 3-Azetidines via Halogenation of Titanacyclobutanes. Organic Letters, 23(15), 5985-5989. [Link]

-

Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154. [Link]

- Google Patents. (n.d.). Method for producing n-acetyl dipeptide and n-acetyl amino acid.

-

Ghavami, M., et al. (2021). Novel Synthesis of N-Acetylcysteine Medicine Using an Effective Method. Molecules, 26(20), 6213. [Link]

-

Kwan, T. T., et al. (2014). Expression, purification and crystallization of acetyl-CoA hydrolase from Neisseria meningitidis. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 70(Pt 10), 1389-1392. [Link]

- Google Patents. (n.d.).

Sources

- 1. geneseo.edu [geneseo.edu]

- 2. jubilantingrevia.com [jubilantingrevia.com]

- 3. Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. sciencescholar.us [sciencescholar.us]

- 6. ajchem-a.com [ajchem-a.com]

- 7. tandfonline.com [tandfonline.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. US4537991A - Process for the direct acetylation of aromatic amines - Google Patents [patents.google.com]

- 10. m.youtube.com [m.youtube.com]

- 11. 3-Chloroazetidine hydrochloride | C3H7Cl2N | CID 53249504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. tcichemicals.com [tcichemicals.com]

Application Notes and Protocols: Functionalization of 1-Acetyl-3-chloroazetidine for the Synthesis of Pharmaceutical Scaffolds

Introduction

Azetidines, four-membered nitrogen-containing heterocycles, have become increasingly significant motifs in medicinal chemistry and drug discovery.[1][2] Their inherent ring strain, sp³-rich character, and conformational rigidity impart unique and advantageous physicochemical and pharmacokinetic properties to bioactive molecules.[1][3] The incorporation of an azetidine scaffold can lead to enhanced solubility, improved metabolic stability, and better target-binding affinity.[2][4] Several FDA-approved drugs, such as baricitinib and cobimetinib, feature the azetidine moiety, highlighting its importance in modern pharmaceuticals.[1]

Among the various functionalized azetidines, 1-acetyl-3-chloroazetidine serves as a versatile and reactive building block for the synthesis of diverse pharmaceutical scaffolds. The presence of a chlorine atom at the C3-position provides a key site for nucleophilic substitution, allowing for the introduction of a wide array of functional groups. This application note provides a comprehensive guide to the functionalization of 1-acetyl-3-chloroazetidine, detailing protocols for reactions with various nucleophiles and explaining the underlying chemical principles to empower researchers in drug development.

The Strategic Advantage of 1-Acetyl-3-chloroazetidine

The utility of 1-acetyl-3-chloroazetidine as a synthetic intermediate stems from several key features:

-

Activated C3-Position: The electron-withdrawing nature of the acetyl group on the nitrogen atom enhances the electrophilicity of the C3-carbon, making it more susceptible to nucleophilic attack.

-

Good Leaving Group: The chloride ion is a competent leaving group, facilitating nucleophilic substitution reactions.[5]

-

Versatility in Functionalization: The reactive C-Cl bond allows for the introduction of a diverse range of nucleophiles, including amines, thiols, alcohols, and carbanions, leading to a wide variety of 3-substituted azetidine derivatives.

-

Scaffold Rigidity: The rigid azetidine ring provides a well-defined three-dimensional orientation for the appended functional groups, which is crucial for optimizing interactions with biological targets.[2][3]

Core Reaction: Nucleophilic Substitution at the C3-Position